4-Chloro-3-fluorophenethyl acetate
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Overview
Description
4-Chloro-3-fluorophenethyl acetate is an organic compound with the molecular formula C10H10ClFO2. It is a derivative of phenethyl acetate, where the phenyl ring is substituted with chlorine and fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-fluorophenethyl acetate typically involves the acetylation of 4-Chloro-3-fluorophenethyl alcohol. This can be achieved using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. For example, a falling film reactor can be used to facilitate the reaction between 4-Chloro-3-fluorophenethyl alcohol and acetic anhydride, followed by purification steps such as distillation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-fluorophenethyl acetate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for nucleophilic aromatic substitution reactions.
Major Products
Substitution: Depending on the substituent introduced, products can vary widely.
Hydrolysis: The primary products are 4-Chloro-3-fluorophenethyl alcohol and acetic acid.
Scientific Research Applications
4-Chloro-3-fluorophenethyl acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-3-fluorophenethyl acetate is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The chlorine and fluorine substitutions on the phenyl ring may enhance its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-fluorophenol: Similar in structure but lacks the acetate group.
3-Fluoro-4-methylphenethyl acetate: Similar but with a methyl group instead of chlorine.
4-Chloro-3-fluorobenzyl acetate: Similar but with a benzyl group instead of phenethyl.
Uniqueness
4-Chloro-3-fluorophenethyl acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms on the phenyl ring can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-(4-chloro-3-fluorophenyl)ethyl acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFO2/c1-7(13)14-5-4-8-2-3-9(11)10(12)6-8/h2-3,6H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWUNDRPGXKUQAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCC1=CC(=C(C=C1)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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